Cas no 864925-31-5 (4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-Acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is a specialized benzothiazole derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features an acetyl-substituted benzamide moiety linked to a 3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold, offering unique electronic and steric properties. This compound may serve as a key intermediate in the development of bioactive molecules due to its heterocyclic framework, which is often associated with pharmacological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (acetyl) groups enhances its reactivity in selective transformations. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery.
4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
864925-31-5 structure
商品名:4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS番号:864925-31-5
MF:C19H18N2O3S
メガワット:354.422823429108
CID:6308680
PubChem ID:3558793

4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

    • 4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • F1297-0023
    • SR-01000011217-1
    • 864925-31-5
    • AKOS024604224
    • 4-acetyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
    • 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • (E)-4-acetyl-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
    • SR-01000011217
    • インチ: 1S/C19H18N2O3S/c1-4-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(23)14-10-8-13(9-11-14)12(2)22/h5-11H,4H2,1-3H3/b20-19-
    • InChIKey: TVWYTPLQKIMUQT-VXPUYCOJSA-N
    • ほほえんだ: S1/C(=N\C(C2C=CC(C(C)=O)=CC=2)=O)/N(CC)C2C(=CC=CC1=2)OC

計算された属性

  • せいみつぶんしりょう: 354.10381361g/mol
  • どういたいしつりょう: 354.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 543
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 84.3Ų

4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1297-0023-2mg
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1297-0023-50mg
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1297-0023-2μmol
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1297-0023-10μmol
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1297-0023-20μmol
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1297-0023-25mg
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1297-0023-100mg
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1297-0023-75mg
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5 90%+
75mg
$208.0 2023-05-17
A2B Chem LLC
BA67805-5mg
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5
5mg
$272.00 2024-04-19
Life Chemicals
F1297-0023-5μmol
4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
864925-31-5 90%+
5μl
$63.0 2023-05-17

4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報

Introduction to 4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 864925-31-5) and Its Emerging Applications in Chemical Biology

The compound 4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 864925-31-5) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its intricate structure, featuring a benzothiazole core and an acylated benzamide moiety, positions it as a versatile scaffold for exploring novel bioactivities. This article delves into the structural characteristics of this compound, its pharmacological relevance, and its alignment with cutting-edge research trends.

At the heart of the compound's identity lies its unique molecular architecture. The presence of a benzothiazole ring system is particularly noteworthy, as benzothiazoles are well-documented scaffolds in medicinal chemistry due to their broad spectrum of biological activities. Specifically, the 4-methoxy substituent on the benzothiazole ring and the acetyl group on the benzamide moiety contribute to its distinct electronic properties and potential interactions with biological targets. Additionally, the (2E)-3-ethyl descriptor indicates a specific geometric configuration of the double bond within the molecule, which can critically influence its pharmacokinetic behavior and binding affinity.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. The three-dimensional structure of 4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has been modeled using density functional theory (DFT), revealing potential hydrogen bonding patterns and hydrophobic pockets. These features are crucial for designing molecules that can effectively engage with biological macromolecules such as proteins and nucleic acids. The predicted binding modes suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a promising candidate for further investigation.

In parallel with computational studies, experimental approaches have been employed to validate these hypotheses. X-ray crystallography has been utilized to determine the high-resolution structure of this compound in complex with target proteins. Initial results indicate that it forms stable interactions with key residues in enzyme active sites, suggesting a mechanism for its potential therapeutic effects. Moreover, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy have provided insights into its conformational dynamics in solution, which is essential for understanding its behavior within biological systems.

The pharmacological profile of 4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has been preliminarily assessed through in vitro assays. These studies have highlighted its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in various inflammatory conditions. The compound's ability to modulate these pathways could make it valuable for developing treatments for chronic diseases like arthritis and cardiovascular disorders. Additionally, its interaction with other biological targets has not been overlooked; preliminary data suggest possible activity against kinases and transcription factors involved in cancer progression.

The synthesis of this compound represents another area of interest within synthetic organic chemistry. Researchers have developed efficient multi-step protocols that allow for scalable production while maintaining high purity standards. Key steps include cyclization reactions to form the benzothiazole core followed by acylation to introduce the benzamide moiety. These synthetic strategies highlight the compound's feasibility for further development into lead compounds for drug discovery programs.

As interest in natural product-inspired scaffolds grows, compounds like 4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide are being re-evaluated for their potential inspiration from bioactive natural products. While no direct analogs have been identified so far, the structural motifs present in this molecule bear resemblance to certain classes of natural products known for their pharmacological properties. This connection opens up avenues for exploring biosynthetic pathways or derivatives inspired by similar structures found in nature.

The regulatory landscape also plays a critical role in advancing compounds like this one into clinical applications. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring safety and efficacy before human trials can commence. Preclinical studies are underway to gather comprehensive toxicological data while also refining dosing regimens based on animal models.

Collaborations between academic institutions and pharmaceutical companies have accelerated progress in evaluating novel compounds like 4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide. These partnerships leverage complementary expertise—from synthetic chemists who design molecules to biologists who test their effects—and foster an environment conducive to innovation. Such collaborations are vital for translating laboratory discoveries into tangible therapeutic benefits.

The future directions for research on this compound are multifaceted but promising. Exploration of analogs through structure-based drug design could uncover derivatives with enhanced potency or selectivity against specific targets while minimizing side effects associated with earlier iterations of similar molecules.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd